molecular formula C7H10N2O3 B8051173 ethyl (2R)-2-cyano-2-acetamidoacetate

ethyl (2R)-2-cyano-2-acetamidoacetate

Cat. No.: B8051173
M. Wt: 170.17 g/mol
InChI Key: SLIRLABNGAZSHX-ZCFIWIBFSA-N
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Description

Ethyl (2R)-2-cyano-2-acetamidoacetate (CAS 44557246) is a chiral ester derivative of glycine, featuring a cyano (-CN) and acetamido (-NHAc) group at the α-carbon. Its molecular formula is C₇H₁₀N₂O₃, with a stereocenter at the second carbon (R-configuration). This compound is recognized by multiple synonyms, including ethyl N-acetyl-2-cyanoglycinate and ethyl acetamidocyanoacetate . It serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring chiral α-amino acid frameworks.

Properties

IUPAC Name

ethyl (2R)-2-acetamido-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)6(4-8)9-5(2)10/h6H,3H2,1-2H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIRLABNGAZSHX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C#N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

Molecular Formula: C₁₁H₁₂N₂O₂ Key Functional Groups: Cyano (-CN), ester (-COOEt), pyrrole ring. Synthesis: Prepared via condensation of N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate under basic conditions . Applications: Studied for its structural similarity to 2(1H)-pyridone derivatives, which exhibit antimicrobial and antitumor activities. Its biological activity is attributed to the conjugated enone system and pyrrole ring, enabling interactions with biological targets such as enzymes or DNA .

Ethyl 2-chloro-2-acetamidoacetate

Molecular Formula: C₆H₁₀ClNO₃ Key Functional Groups: Chloro (-Cl), acetamido (-NHAc), ester (-COOEt). Synthesis: Likely synthesized via chlorination of ethyl acetamidoacetate or substitution reactions. Applications: The chloro substituent enhances electrophilicity at the α-carbon, making it reactive in nucleophilic substitutions (e.g., forming C-N or C-S bonds). Unlike the cyano group in the target compound, the chloro group offers distinct reactivity pathways, favoring alkylation or coupling reactions in drug synthesis .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Properties

Property Ethyl (2R)-2-cyano-2-acetamidoacetate Ethyl (2E)-2-cyano-3-(1-methyl-pyrrole)prop-2-enoate Ethyl 2-chloro-2-acetamidoacetate
Molecular Formula C₇H₁₀N₂O₃ C₁₁H₁₂N₂O₂ C₆H₁₀ClNO₃
Functional Groups Cyano, acetamido, ester Cyano, ester, pyrrole Chloro, acetamido, ester
Stereochemistry R-configuration at C2 E-configuration at C=C bond Not specified
Reactivity Nucleophilic cyano group Conjugated enone system Electrophilic chloro substituent
Key Applications Chiral amino acid intermediates Antimicrobial/antitumor research Reactive intermediates

Research Findings and Implications

  • Cyano vs. Chloro Substituents: The cyano group in this compound participates in hydrogen bonding and stabilizes transition states in asymmetric catalysis. In contrast, the chloro group in its analog facilitates SN2 reactions but may introduce toxicity concerns .
  • Biological Activity : Pyrrole-containing analogs (e.g., compound from ) exhibit broader biological activity due to aromatic heterocycles, whereas the target compound’s utility lies in its chirality and compatibility with peptide synthesis .
  • Synthetic Flexibility : The acetamido group in all three compounds enhances solubility in polar solvents, critical for reaction workup and purification.

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